molecular formula C8H11N3O B7906934 N-(6-Amino-2-methylpyridin-3-yl)acetamide

N-(6-Amino-2-methylpyridin-3-yl)acetamide

Cat. No.: B7906934
M. Wt: 165.19 g/mol
InChI Key: CJENNKPFBAWIQY-UHFFFAOYSA-N
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Description

N-(6-Amino-2-methylpyridin-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine ring substituted with an amino group at position 6 and a methyl group at position 2. The acetamide moiety (-NH-CO-CH₃) is attached to the pyridine ring at position 3.

Properties

IUPAC Name

N-(6-amino-2-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-7(11-6(2)12)3-4-8(9)10-5/h3-4H,1-2H3,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJENNKPFBAWIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-Cancer Agent

One of the prominent applications of N-(6-Amino-2-methylpyridin-3-yl)acetamide is as an anti-cancer agent. It has been identified as a key compound targeting the c-Met receptor, which is often overexpressed in various cancers. Research indicates that compounds similar to this compound exhibit potent inhibitory effects on tumor growth by modulating signaling pathways associated with cell proliferation and survival .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes, particularly in the context of viral infections. For instance, studies have demonstrated that derivatives of pyridine-based acetamides can act as inhibitors of the SARS-CoV main protease (3CLpro), which is critical for viral replication. High-throughput screening identified several active compounds with IC50 values below 10 µM, showcasing their potential as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Modifications to the pyridine ring and acetamide moiety can significantly influence biological activity. For example, the introduction of halogen substituents has been shown to enhance anti-thrombolytic activity, suggesting that specific functional groups can be strategically employed to improve therapeutic profiles .

Molecular Interactions

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies reveal critical binding interactions that can be leveraged for drug design, particularly in optimizing binding affinity and selectivity towards specific targets .

Case Studies

Study Objective Findings
Study A Evaluate anti-cancer propertiesDemonstrated effective inhibition of c-Met receptor; reduced tumor cell viability in vitro.
Study B Assess antiviral activityIdentified potent inhibitors of SARS-CoV 3CLpro with IC50 < 10 µM; promising candidates for further development.
Study C Investigate SARHighlighted the impact of halogen substitutions on biological activity; optimized derivatives showed enhanced efficacy against thrombolytic conditions.

Mechanism of Action

The mechanism by which N-(6-Amino-2-methylpyridin-3-yl)acetamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Electronic Features

The pyridine ring in N-(6-Amino-2-methylpyridin-3-yl)acetamide differs from other acetamides by the positions and types of substituents. For example:

  • N-(4-Methylpyridin-3-yl)acetamide derivatives (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) feature a methyl group at position 4 instead of 2 and lack the amino group at position 4.
  • Meta-substituted phenyl acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit halogen substituents that influence crystal packing via steric and electronic effects. In contrast, the pyridine ring in the target compound may facilitate π-π stacking interactions in biological targets .

Table 1: Structural Comparison of Selected Acetamides

Compound Name Key Substituents Electronic Effects
This compound 6-amino, 2-methyl (pyridine) Electron-donating, polar
2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide 4-methyl (pyridine), 3-cyanophenyl Electron-withdrawing (cyano)
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl (phenyl), trichloromethyl Strongly electron-withdrawing
2.2.1. Antiviral and Enzyme Inhibition

Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX), exhibit strong binding affinity (-22 kcal/mol) to the SARS-CoV-2 main protease. The pyridine ring interacts with HIS163 via π-stacking, while the acetamide linker forms hydrogen bonds with ASN142 and GLN189 . The amino group in the target compound could enhance binding to similar viral targets by introducing additional hydrogen-bond donors.

2.2.2. Antimicrobial and Antifungal Activity

Acetamides with heterocyclic substituents, such as N-(thiazol-2-yl)-2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)acetamide (49), show potent antifungal activity. The pyridine ring in this compound may similarly disrupt microbial membranes or enzymes, though its efficacy would depend on substituent positioning .

2.2.3. Neuroenzyme Inhibition

Compounds like N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide inhibit monoamine oxidases (MAO) and cholinesterases. The amino group in the target compound could enhance MAO-A/B selectivity, as seen in related inhibitors (IC₅₀ = 0.028 mM for MAO-A) .

Table 2: Pharmacological Activities of Analogous Acetamides

Compound Name Target/Activity Key Interaction/Mechanism
2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide SARS-CoV-2 protease inhibition π-Stacking with HIS163, H-bonds
N-(thiazol-2-yl)-acetamide derivative (49) Antifungal Disruption of fungal cell membranes
N-[4-(2-formylpyrrol-1-yl)-butyl]-acetamide MAO-A inhibition Competitive binding to active site
Physicochemical and Crystallographic Properties

The amino and methyl groups in this compound may influence its solid-state geometry. For example:

  • N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide forms two molecules per asymmetric unit due to steric effects from methyl groups.
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide exhibits agonist activity for FPR2 receptors, where methoxy groups enhance lipophilicity. The amino group in the target compound may instead improve aqueous solubility .

Biological Activity

N-(6-Amino-2-methylpyridin-3-yl)acetamide, a compound featuring a pyridine ring, has garnered attention for its diverse biological activities. This article examines its biological properties, including antibacterial, anticancer, anti-inflammatory activities, and more, supported by case studies and research findings.

  • Chemical Formula : C_8H_10N_2O
  • CAS Number : 1368118-40-4
  • Molecular Weight : 150.18 g/mol

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
S. aureus50 µg/mL
K. pneumoniae30 µg/mL
P. aeruginosa25 µg/mL

In a comparative study, the compound showed inhibition zones ranging from 19 mm to 30 mm against the tested organisms, indicating its potential as an effective antibacterial agent .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. A study on breast cancer cells (MCF-7) revealed that the compound significantly inhibited cell proliferation.

Treatment Concentration% Cell Viability
50 µM45%
100 µM25%

The compound induced apoptosis in MCF-7 cells, as evidenced by increased lactate dehydrogenase (LDH) release and alterations in cell morphology .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound72%68%
Dexamethasone85%90%

These results suggest that the compound may serve as a promising candidate for treating inflammatory diseases .

Study on Antithrombotic Activity

A series of pyridine derivatives including this compound were evaluated for their antithrombotic activity. The results demonstrated that compounds with amino groups exhibited moderate to high activity in inhibiting clot formation.

Key Findings :

  • Compound exhibited up to 41% inhibition of clot formation in vitro.
  • Structural modifications significantly influenced biological activity, highlighting the importance of substituents on the pyridine ring .

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